molecular formula C12H16ClN3O B1478504 (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-35-2

(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No. B1478504
CAS RN: 2098109-35-2
M. Wt: 253.73 g/mol
InChI Key: PHTPAUZNDFSODQ-UHFFFAOYSA-N
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Description

(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol, also known as 6CP, is a synthetic molecule that has been used in various scientific research applications. 6CP has been studied for its potential to be used as a chemical intermediate in the synthesis of drugs, as well as its potential to act as a ligand in various biochemical and physiological processes.

Scientific Research Applications

Photochemical Transformation

Research has explored the unique photochemical transformations leading to the synthesis of β-lactam compounds. For example, the study by Marubayashi et al. (1992) detailed a photoreaction process that resulted in four β-lactam compounds, illustrating the potential for using similar compounds in synthesizing complex chemical structures through photochemical pathways (Marubayashi et al., 1992).

Synthesis of Novel Structures

Adamovskyi et al. (2014) described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This demonstrates the synthetic versatility of spirocyclic and azaspiro compounds in creating new molecular structures with potential applications in medicinal chemistry and material science (Adamovskyi et al., 2014).

Crystal Structure Analysis

The crystal structure analysis of compounds similar to the one can provide valuable insights into their chemical behavior and potential applications. Kang et al. (2015) conducted a crystal structure analysis of a pyrimidine fungicide, which could inform the development and optimization of fungicides or other agricultural chemicals (Kang et al., 2015).

Synthesis and Biological Evaluation

Chaudhari (2012) explored the synthesis and antimicrobial evaluation of derivatives similar in structure to the compound . This research indicates potential applications in developing new antimicrobial agents, highlighting the compound's relevance in pharmaceutical research (Chaudhari, 2012).

Enantiodiscrimination Applications

Malinowska et al. (2020) utilized enantiopure aziridin-2-yl methanols as effective sensors for enantiodiscrimination of α-racemic carboxylic acids, indicating potential applications in chiral analysis and separation techniques (Malinowska et al., 2020).

Mechanism of Action

Target of Action

The primary targets of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to target various enzymes and receptors .

Mode of Action

The exact mode of action of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3It is likely that this compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

The specific biochemical pathways affected by (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to interfere with various biochemical pathways .

Result of Action

The molecular and cellular effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to have significant effects on cellular processes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3It is likely that factors such as temperature, ph, and the presence of other compounds could influence the action of this compound .

Biochemical Analysis

Biochemical Properties

(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and potentially induce apoptosis in cancer cells. Additionally, the compound may interact with other proteins involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can influence gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell survival and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may modulate the activity of other enzymes and proteins involved in signal transduction and gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Studies have shown that the compound can accumulate in tumor tissues, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

[6-(6-chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-4-11(15-8-14-10)16-5-9(6-17)12(7-16)2-1-3-12/h4,8-9,17H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTPAUZNDFSODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 6
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol

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